molecular formula C7H4Cl2O2 B1405762 4-Chloro-3-hydroxybenzoyl chloride CAS No. 888731-75-7

4-Chloro-3-hydroxybenzoyl chloride

Cat. No.: B1405762
CAS No.: 888731-75-7
M. Wt: 191.01 g/mol
InChI Key: JGUAXWJWCRHVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, featuring a chlorine atom and a hydroxyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves treating 4-hydroxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3-hydroxybenzoyl chloride may involve large-scale chlorination reactions and purification processes to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming a different derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-Chloro-3-carboxybenzoyl chloride

  • Reduction: 4-Hydroxybenzaldehyde

  • Substitution: 4-Chloro-3-hydroxybenzamide (with amines) or 4-Chloro-3-hydroxybenzyl alcohol (with alcohols)

Scientific Research Applications

4-Chloro-3-hydroxybenzoyl chloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is involved in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-3-hydroxybenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carboxylic acid group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride

  • 3-Hydroxybenzoyl chloride

  • 4-Hydroxybenzoyl chloride

Properties

IUPAC Name

4-chloro-3-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUAXWJWCRHVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An amount of 1 g (5.57 mmol) of 4-chloro-3-hydroxy benzoic acid is added 10 ml (115.8 mmol) of oxalyl chloride and refluxed at 60° C. till the solid had gone into solution. After cooling, the mixture is evaporated to dryness to give 4-chloro-3-hydroxy-benzoyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-hydroxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-hydroxybenzoyl chloride
Reactant of Route 3
4-Chloro-3-hydroxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-hydroxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-hydroxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-hydroxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.